![molecular formula C36H63BBr12O9 B14456369 Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate CAS No. 68555-87-3](/img/structure/B14456369.png)
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is a complex organoboron compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of borate and brominated alkyl groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate typically involves the esterification of boric acid with 2,2-bis[(2,3-dibromopropoxy)methyl]butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate undergoes various chemical reactions, including:
Oxidation: The brominated alkyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different borate derivatives.
Substitution: The bromine atoms in the alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with hydroxyl groups, while substitution reactions can produce a variety of functionalized borate compounds .
Aplicaciones Científicas De Investigación
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an additive in materials science and engineering.
Mecanismo De Acción
The mechanism of action of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate involves its interaction with molecular targets through its borate and brominated alkyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s reactivity is primarily due to the presence of borate, which can form stable complexes with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorous acid tris[2,2-bis[(2,3-dibromopropoxy)methyl]butyl] ester: Similar in structure but contains phosphorus instead of boron.
Boric acid tris[2,2-bis[(2,3-dibromopropoxy)methyl]butyl] ester: Another borate ester with similar functional groups.
Uniqueness
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is unique due to its specific combination of borate and brominated alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
68555-87-3 |
|---|---|
Fórmula molecular |
C36H63BBr12O9 |
Peso molecular |
1609.5 g/mol |
Nombre IUPAC |
tris[2,2-bis(2,3-dibromopropoxymethyl)butyl] borate |
InChI |
InChI=1S/C36H63BBr12O9/c1-4-34(19-50-13-28(44)7-38,20-51-14-29(45)8-39)25-56-37(57-26-35(5-2,21-52-15-30(46)9-40)22-53-16-31(47)10-41)58-27-36(6-3,23-54-17-32(48)11-42)24-55-18-33(49)12-43/h28-33H,4-27H2,1-3H3 |
Clave InChI |
VPLXQINUDPTQSD-UHFFFAOYSA-N |
SMILES canónico |
B(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)OCC(CC)(COCC(CBr)Br)COCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


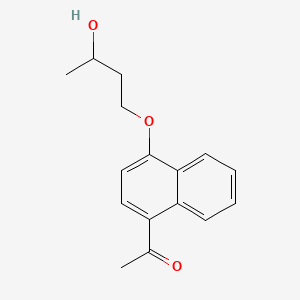
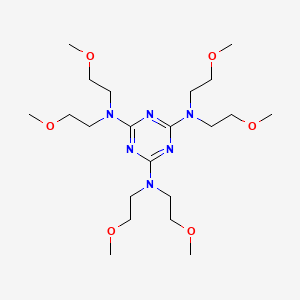
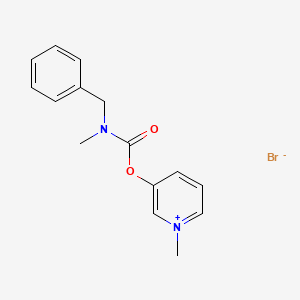

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
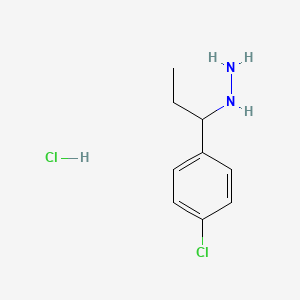

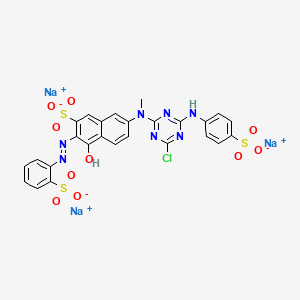
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)


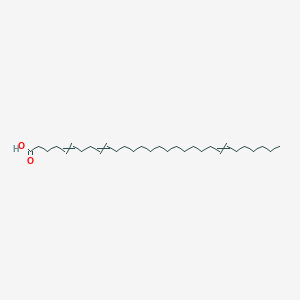
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)

